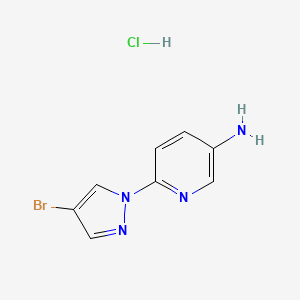

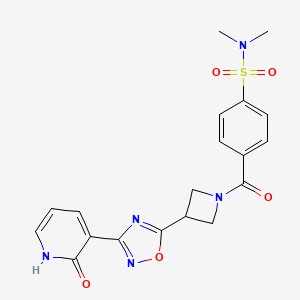

![molecular formula C9H19NO B2805668 2-[(3-Methylcyclopentyl)amino]propan-1-ol CAS No. 1342768-98-2](/img/structure/B2805668.png)

2-[(3-Methylcyclopentyl)amino]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Methylcyclopentyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1342768-98-2 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(3-methylcyclopentyl)amino]-1-propanol .

Molecular Structure Analysis

The InChI code for “2-[(3-Methylcyclopentyl)amino]propan-1-ol” is 1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Cardiovascular Research

Research has focused on the synthesis and evaluation of beta-adrenergic blocking agents, including compounds structurally related to 2-[(3-Methylcyclopentyl)amino]propan-1-ol. These studies have identified compounds that exhibit significant cardioselectivity and potency compared to propranolol, a well-known beta-blocker. This line of research has implications for the development of more effective treatments for cardiovascular diseases, highlighting the potential of such compounds to selectively target cardiovascular receptors without adverse side effects Large & Smith, 1982.

Antimicrobial Applications

Another area of application is the synthesis of antimicrobial agents. A study involving the condensation of certain alcohols with formaldehyde and secondary amines resulted in compounds with enhanced antimicrobial properties. These synthesized compounds were found to be more effective than some currently used in medical applications, suggesting potential use in combating bacterial and fungal infections Jafarov et al., 2019.

Materials Science and Corrosion Inhibition

In the field of materials science, research on the synthesis of tertiary amines has demonstrated their effectiveness as inhibitors of carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, significantly retard anodic dissolution, showcasing their potential as protective agents in industrial applications Gao, Liang, & Wang, 2007.

Cancer Research and Enzyme Inhibition

Further research into 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has explored their potential as Src kinase inhibitors, with implications for cancer treatment. Certain derivatives have demonstrated significant inhibitory activity against Src kinase, a protein involved in the regulation of cell proliferation, suggesting a potential pathway for the development of novel anticancer drugs Sharma et al., 2010.

Drug and Gene Delivery

The synthesis and evaluation of poly(ether imine) dendrimers based on 3-amino-propan-1-ol have revealed non-toxic properties, making them suitable for biological studies, including drug and gene delivery systems. These dendrimers' ability to safely carry and release therapeutic agents highlights their potential in developing more efficient and targeted treatment methods Krishna, Jain, Tatu, & Jayaraman, 2005.

Safety And Hazards

properties

IUPAC Name |

2-[(3-methylcyclopentyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJPNQYHUGFNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)NC(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylcyclopentyl)amino]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

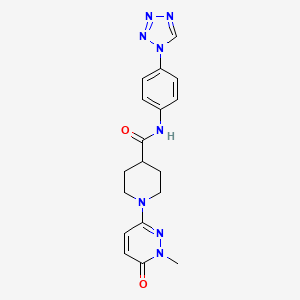

![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)

![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)

![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)

![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)

![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)

![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)